2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a unique structural framework. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the methoxymethyl and carboxylic acid functional groups adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often include the use of a chiral tertiary amine as the catalyst, which facilitates the hydrogen bond catalysis necessary for the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis used in laboratory settings can be scaled up for industrial applications. The mild reaction conditions and operational simplicity make this approach feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigidity and stability of the bicyclic structure allow it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking functional groups.
2-Methoxybicyclo[2.2.1]heptane: Similar structure but without the carboxylic acid group.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a similar bicyclic core and carboxylate group.
Uniqueness
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both methoxymethyl and carboxylic acid functional groups, which enhance its reactivity and potential applications in various fields. The combination of these groups with the rigid bicyclic structure provides a versatile platform for chemical synthesis and biological studies.
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-12-5-9(8(10)11)4-6-2-3-7(9)13-6/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
YWNILTHZYRLGRU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2CCC1O2)C(=O)O |
Origin of Product |
United States |
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